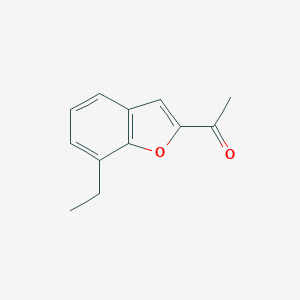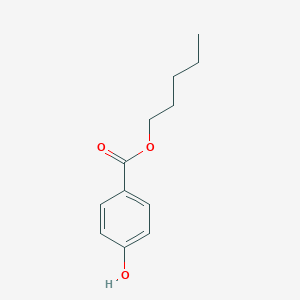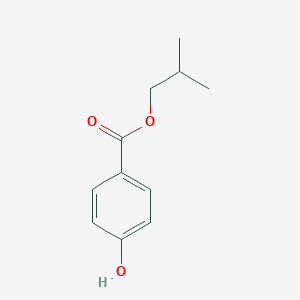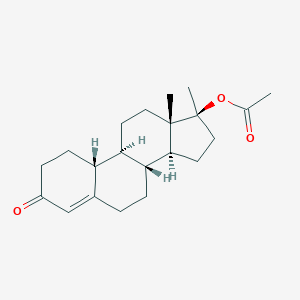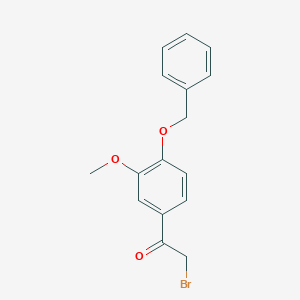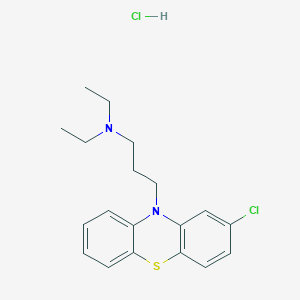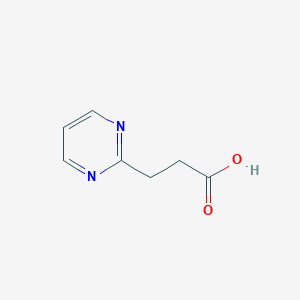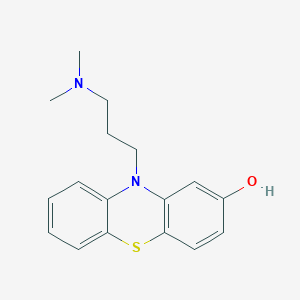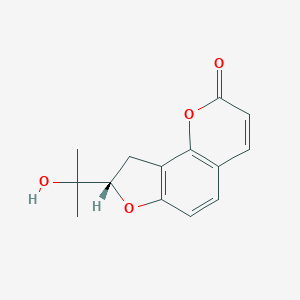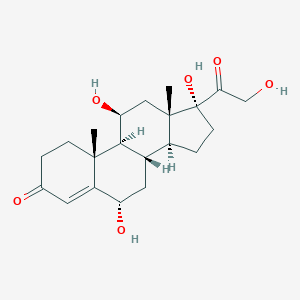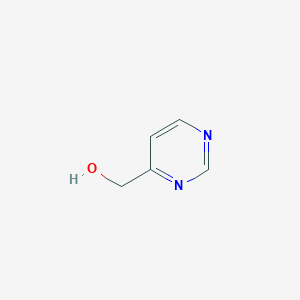
4-(Hydroxymethyl)pyrimidine
Overview
Description
4-(Hydroxymethyl)pyrimidine is a versatile chemical used in various applications, particularly in coordination chemistry. It plays a significant role in synthesizing complex compounds and has intriguing molecular structures.
Synthesis Analysis
Synthesis from Pyrimidine Derivatives : Pyrimidine derivatives, including 4-(Hydroxymethyl)pyrimidine, are synthesized from simpler pyrimidine compounds by substituting groups like chloromethyl, cyanomethyl, and others. This conversion is crucial in forming various pyrimidine compounds with different properties (Sakamoto et al., 1980).
Advanced Synthesis Methods : Recent methods involve complex reactions, like the Mitsunobu reaction, to synthesize derivatives of 4-(Hydroxymethyl)pyrimidine, indicating the advancement in synthetic techniques (Masevičius et al., 2012).
Molecular Structure Analysis
- Structural Features in Complexes : 4-(Hydroxymethyl)pyrimidine forms part of the structure in various complexes, such as manganese benzoate clusters. These complexes feature intricate molecular structures like edge-sharing Mn4 tetrahedra (Stamatatos et al., 2006).
Chemical Reactions and Properties
- Reactivity in Coordination Chemistry : The compound exhibits reactivity in forming coordination complexes. It's used in the synthesis of dinuclear and mononuclear Cu(II) complexes, showing its versatility in coordination chemistry (Hutchinson et al., 2010).
- Diverse Chemical Behavior : The compound's ability to form different types of bonds and participate in various reactions highlights its chemical versatility.
Physical Properties Analysis
- Crystallographic Characteristics : The crystal structure of related pyrimidine compounds gives insight into the physical properties of 4-(Hydroxymethyl)pyrimidine, such as bond lengths and angles, which are critical in understanding its reactivity and interactions (Zhang et al., 2013).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives
5-hydroxymethylpyrimidine, a derivative of pyrimidine, is synthesized with variations in the 4-position, demonstrating cytotoxic properties against various cell lines. This study highlights the potential of pyrimidine derivatives in cancer research and their variable toxicity based on structural differences (Stolarczyk et al., 2021).
Formation of Hexanuclear Clusters
The use of 4-(hydroxymethyl)pyridine and pyrimidine in manganese benzoate chemistry leads to the formation of complexes with hexanuclear clusters, demonstrating the chemical versatility and potential applications in material science (Stamatatos et al., 2006).
Biological and Medicinal Applications
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives, specifically 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, show promising anti-inflammatory and analgesic activities. These findings suggest a potential role for pyrimidine derivatives in developing new therapeutic agents (Muralidharan et al., 2019).
Nucleoside Analog Synthesis
4'-C-(hydroxymethyl) analogs of pyrimidine nucleosides, prepared for anticancer drug development, show substrate compatibility with human nucleoside kinases. This highlights their potential in pharmaceutical applications, particularly in antiviral and anticancer therapies (Griffon et al., 2006).
Chemical Reactivity and Modification
Conversion to Various Functional Groups
Hydroxymethylpyrimidines can be chemically converted to various functional groups, demonstrating the reactivity and versatility of pyrimidine derivatives in synthetic chemistry (Sakamoto et al., 1980).
Stannylation and Cross-Coupling
Pyrimidines, when stannylated at the 4-position, can form new carbon-carbon bonds via palladium-catalyzed cross-couplings. This indicates their utility in complex organic synthesis and material science applications (Majeed et al., 1989).
DNA Interaction and Photoproducts
- DNA Photoproducts: Pyrimidine (6-4) photoproducts, major DNA lesions caused by UV irradiation, are studied using hydrolysis and HPLC. This research is crucial in understanding DNA damage and repair mechanisms (Douki et al., 1995).
Mechanism of Action
Target of Action
4-Pyrimidinemethanol, also known as 4-(Hydroxymethyl)pyrimidine or Pyrimidin-4-ylmethanol, is a pyrimidine-based compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . They have been found to have a broad biological activity, including antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications
Mode of Action
Pyrimidine-based compounds are known to interact with various targets by effectively forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems . This interaction can improve the pharmacokinetic/pharmacodynamic properties of the drug .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidines are crucial for various biological processes, such as DNA and RNA biosynthesis . Inosine, a purine nucleoside, acts as a central intermediate in purine anabolic and catabolic pathways
Pharmacokinetics
It is known that the hydrophilicity of a compound can affect its ability to cross cell walls and therefore its bioavailability .
Result of Action
Pyrimidine metabolism is known to play a decisive role in determining cell fates, including proliferation, differentiation, apoptosis, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound.
Safety and Hazards
properties
IUPAC Name |
pyrimidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513325 | |
| Record name | (Pyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyrimidine | |
CAS RN |
33581-98-5 | |
| Record name | 4-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 4-Pyrimidinemethanol influence the movement of plant growth regulators within plants?
A: While the provided research doesn't directly investigate the effects of 4-Pyrimidinemethanol itself, it highlights the impact of structurally similar compounds on the transport of plant growth regulators. For instance, the study found that Ancymidol, a growth retardant containing a 4-Pyrimidinemethanol moiety, affected the translocation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in bean seedlings. [] Specifically, applying Ancymidol to leaves before introducing 2,4,5-T reduced the movement of 2,4,5-T towards young shoots but didn't significantly impact its downward movement within the plant. [] Interestingly, this effect of Ancymidol on 2,4,5-T transport could be reversed by treating the plant with Gibberellic Acid (GA). [] This suggests a potential interplay between 4-Pyrimidinemethanol derivatives, GA, and the plant's internal transport mechanisms for growth regulators.
Q2: What are the key structural features of 4-Pyrimidinemethanol and related compounds mentioned in the research?
A2: 4-Pyrimidinemethanol serves as a central structural element in various compounds discussed in the research, particularly those classified as growth retardants.
- Ancymidol: This compound, chemically defined as α-Cyclopropyl-α-(4-methoxyphenyl)-4-pyrimidinemethanol, features a 4-Pyrimidinemethanol core. []
- Other Derivatives: The research also explores 2- and 4-(Halogenomethyl)pyrimidines, synthesized through direct halogenation of 2- or 4-Methylpyrimidine. [] These derivatives highlight the chemical versatility of the pyrimidine ring and its susceptibility to modifications, paving the way for potential variations in biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



